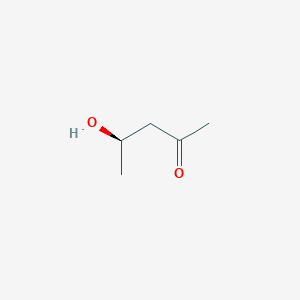

(R)-4-Hydroxy-2-pentanone

CAS No.:

Cat. No.: VC19426019

Molecular Formula: C5H10O2

Molecular Weight: 102.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10O2 |

|---|---|

| Molecular Weight | 102.13 g/mol |

| IUPAC Name | (4R)-4-hydroxypentan-2-one |

| Standard InChI | InChI=1S/C5H10O2/c1-4(6)3-5(2)7/h4,6H,3H2,1-2H3/t4-/m1/s1 |

| Standard InChI Key | PCYZZYAEGNVNMH-SCSAIBSYSA-N |

| Isomeric SMILES | C[C@H](CC(=O)C)O |

| Canonical SMILES | CC(CC(=O)C)O |

Introduction

Chemical Identification and Fundamental Properties

Basic Identifiers

(R)-4-Hydroxy-2-pentanone, systematically named (4R)-4-hydroxypentan-2-one, is registered under CAS number 63315-69-5. Its molecular framework consists of a five-carbon chain with a hydroxyl group (-OH) at the fourth carbon and a ketone group (=O) at the second carbon, creating a stereocenter at C4 . The compound’s chirality is critical for its interactions in enantioselective reactions.

Table 1: Core Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 102.13 g/mol |

| Exact Mass | 102.068 Da |

| Polar Surface Area | 37.3 Ų |

| LogP (Partition Coefficient) | 0.346 |

Synonyms and Registry Information

Structural and Stereochemical Features

Molecular Geometry

The (R)-configuration at C4 dictates the spatial arrangement of the hydroxyl group relative to the ketone moiety. Intramolecular hydrogen bonding between the hydroxyl and ketone groups may stabilize the molecule, affecting its boiling point and solubility . The 3D conformer models available in PubChem illustrate staggered and eclipsed conformations, with the lowest-energy conformer favoring a planar arrangement around the ketone group .

| Descriptor | Value |

|---|---|

| SMILES | |

| InChI | |

| InChIKey |

Synthesis and Enantioselective Production

Challenges in Purification

The compound’s polarity and sensitivity to oxidation necessitate inert storage conditions (2–8°C under argon) to prevent degradation into 4-methyl-2-pentanone derivatives . Analytical techniques like chiral gas-liquid chromatography (GLC) are essential for verifying enantiopurity, with columns such as Chiraldex-GTA providing resolution between (R)- and (S)-enantiomers .

Reactivity and Functional Group Transformations

Oxidation and Reduction Pathways

The hydroxyl group at C4 is susceptible to oxidation, potentially forming 4-oxo-2-pentanone using agents like pyridinium chlorochromate (PCC) . Conversely, reduction of the ketone group could yield diols, though such reactions remain speculative without experimental data.

Participation in Condensation Reactions

As a hydroxy ketone, (R)-4-Hydroxy-2-pentanone may undergo aldol condensation, forming β-hydroxy ketone adducts. This reactivity is foundational in constructing complex organic molecules, though specific examples are absent from current literature.

Biological and Industrial Relevance

Enzymatic Interactions

The compound serves as a substrate for dehydrogenases, such as those from Bacillus clausii, which catalyze its conversion into metabolites with potential pharmacological activity . Its role in metabolic pathways remains unclear but could parallel other hydroxy ketones involved in energy metabolism.

Industrial Applications

Future Research Directions

Elucidating Reaction Mechanisms

Quantum mechanical calculations could clarify the compound’s reactivity with atmospheric oxidants like hydroxyl radicals, building on preliminary kinetic studies . Experimental validation of theoretical predictions is critical for applications in environmental chemistry.

Expanding Biotechnological Utilization

Optimizing microbial fermentation pathways to produce (R)-4-Hydroxy-2-pentanone could enhance yield and sustainability. Genetic engineering of E. coli or S. cerevisiae strains may enable scalable biosynthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume